molecular formula C15H15F2N5O2 B4349737 METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Cat. No.: B4349737
M. Wt: 335.31 g/mol
InChI Key: QQJKWGCOGOMBFA-UHFFFAOYSA-N
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Description

Methyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound featuring a pyrazole ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multiple steps. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl) in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while reduction can produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like succinate dehydrogenase, disrupting the mitochondrial respiration chain and leading to antifungal effects . The compound’s difluoromethyl group can form hydrogen bonds, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N5O2/c1-8-13-10(14(16)17)4-11(9-5-18-21(2)6-9)19-15(13)22(20-8)7-12(23)24-3/h4-6,14H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJKWGCOGOMBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN(N=C3)C)C(F)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 3
METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

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